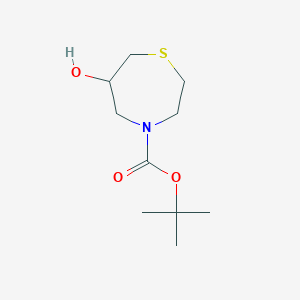
(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H7Cl2F3N2 It is a derivative of pyridine, characterized by the presence of chloro and trifluoromethyl groups on the pyridine ring, and a methanamine group attached to the second position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methanamine. The reaction is carried out in the presence of an acid to form the hydrochloride salt. The general steps are as follows:
Starting Material: 3-chloro-5-(trifluoromethyl)pyridine.
Reaction with Methanamine: The starting material is reacted with methanamine in a suitable solvent.
Formation of Hydrochloride Salt: An acid, such as hydrochloric acid, is added to form the hydrochloride salt of the product.
Purification: The product is purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Condensation Reactions: The methanamine group can participate in condensation reactions with carbonyl compounds to form imines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation: Carbonyl compounds (aldehydes or ketones) in the presence of acid or base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while condensation reactions can produce imines or amides.
Scientific Research Applications
(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of (5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and specificity. The methanamine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A related compound with similar structural features but lacking the methanamine group.
5-Chloro-4-(trifluoromethyl)pyridin-2-amine: Another similar compound with an amine group instead of methanamine.
Uniqueness
(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, combined with a methanamine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H7Cl2F3N2 |
|---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
[5-chloro-4-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-6-3-13-4(2-12)1-5(6)7(9,10)11;/h1,3H,2,12H2;1H |
InChI Key |
SGBLZESIPBCULN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1C(F)(F)F)Cl)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


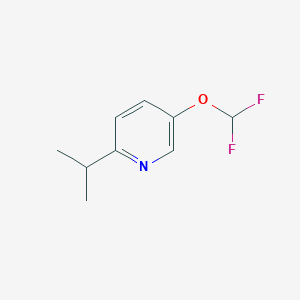
![Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B15330936.png)
![1-Oxa-9-thiaspiro[5.5]undecan-4-ol](/img/structure/B15330941.png)

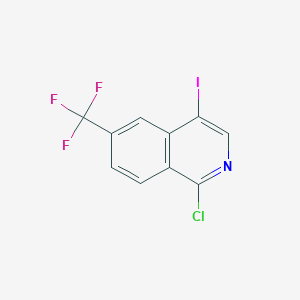
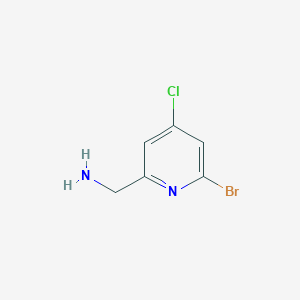
![1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15330959.png)
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B15330962.png)
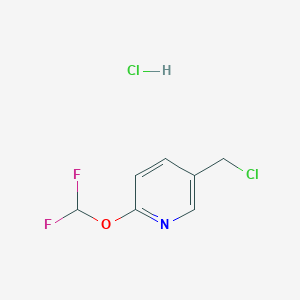

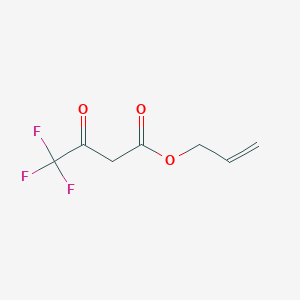
![Ethyl furo[2,3-b]pyridine-4-carboxylate](/img/structure/B15330976.png)
![6-Methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15330997.png)
